molecular formula C21H17FN2O3S B11230094 N-(4-fluorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(4-fluorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11230094
M. Wt: 396.4 g/mol
InChI Key: KGADKYJNZLWKRX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide, often referred to as “Thiazole” , belongs to the thiazole family of heterocyclic organic compounds. Its chemical structure features a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles. The compound’s aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom, satisfying Hückel’s rule .

Preparation Methods

Synthesis Routes:: The synthetic routes for Thiazole involve various methods, including cyclization reactions. One common approach is the condensation of an appropriate amine with a thioamide or thiosemicarbazide, followed by oxidation. The reaction conditions may vary, but typically involve mild acidic or basic conditions.

Industrial Production:: While Thiazole can be synthesized in the laboratory, its industrial production often relies on more efficient methods. These may involve large-scale reactions, optimized conditions, and specialized catalysts.

Chemical Reactions Analysis

Thiazole undergoes several types of reactions:

    Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.

    Nucleophilic Substitution: The C-2 atom is susceptible to nucleophilic substitution.

Common reagents include halogens, acids, and bases. Major products formed depend on the specific reaction conditions.

Scientific Research Applications

Thiazole derivatives find applications across various fields:

    Medicine: Sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Tiazofurin (an antineoplastic drug) contain thiazole moieties.

    Chemistry: Thiazole serves as a parent material for sulfur drugs, biocides, fungicides, and dyes.

    Biology: Thiazole derivatives may exhibit antioxidant, analgesic, anti-inflammatory, and neuroprotective properties.

Mechanism of Action

The exact mechanism by which Thiazole exerts its effects depends on the specific derivative. It may involve interactions with molecular targets or pathways related to its biological activity.

Comparison with Similar Compounds

Thiazole’s uniqueness lies in its specific structure and functional groups. Similar compounds include other thiazole derivatives, such as imidazoles and oxazoles.

Properties

Molecular Formula

C21H17FN2O3S

Molecular Weight

396.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C21H17FN2O3S/c1-13-11-14(21(25)23-16-9-7-15(22)8-10-16)12-18-17-5-3-4-6-19(17)28(26,27)24(2)20(13)18/h3-12H,1-2H3,(H,23,25)

InChI Key

KGADKYJNZLWKRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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